molecular formula C9H13ClN2O B13056063 (1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine

(1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13056063
M. Wt: 200.66 g/mol
InChI Key: RJWVZCSZSHXQQG-SECBINFHSA-N
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Description

(1S)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a substituted phenyl ring at the 1-position of the ethane backbone. The compound’s structure includes a chlorine atom at the 2-position and a methoxy group at the 4-position of the aromatic ring, which influence its electronic, steric, and physicochemical properties.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

(1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

RJWVZCSZSHXQQG-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H](CN)N)Cl

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)N)Cl

Origin of Product

United States

Biological Activity

(1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine is an organic compound with significant potential in medicinal chemistry due to its structural features, which include a chloro and methoxy group on a phenyl ring attached to an ethane-1,2-diamine backbone. This article explores the biological activities associated with this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 200.66 g/mol
  • CAS Number : 1213570-01-4

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. For instance, it has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

2. Interaction with Biological Targets

The compound's structural characteristics allow it to interact with various biological targets, including enzymes and receptors involved in disease processes. Notably, studies have focused on its potential as an inhibitor for certain enzymes linked to cancer progression and inflammation.

3. Case Studies

A recent study investigated the effects of this compound on Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The results indicated that the compound exhibited significant inhibitory activity against multiple strains of H. pylori, with pIC₅₀ values demonstrating potent efficacy:

Compound pIC₅₀ (µM) Activity Level
This compound8.0 ± 0.13High

This suggests that the compound could be further explored for therapeutic applications in treating infections caused by H. pylori.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data indicate that it may function through:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes responsible for bacterial metabolism.
  • Disruption of Membrane Integrity : It could disrupt bacterial cell membranes, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1S)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine with structurally analogous compounds, emphasizing substituent effects, applications, and synthetic considerations:

Compound Structural Differences Key Properties/Applications Synthetic Notes
(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine Methyl group at 4-position instead of methoxy Likely lower polarity compared to methoxy analog; potential for hydrophobic interactions. Similar reductive alkylation pathways; substituents may influence reaction yields.
(1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine Additional Cl at 4-position Enhanced electron-withdrawing effects; possible antimicrobial/antiparasitic activity . May require harsher conditions for cyclization due to steric/electronic effects.
(1S)-1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine Methoxy groups at 2- and 4-positions Increased electron-donating capacity; potential for improved solubility in polar solvents. Methoxy groups may stabilize intermediates in reductive alkylation .
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl Fluoro substituent at 4-position; dihydrochloride salt Fluorine’s electronegativity may enhance bioavailability; salt form improves crystallinity. Halogenated analogs often synthesized via nucleophilic substitution or coupling.
N,N′-Bis(1,2,3,4-tetrahydro-carbazol-1-ylidene)ethane-1,2-diamine Carbazole substituents instead of aryl groups Demonstrated antimicrobial activity (e.g., SQ109); bulky substituents affect steric interactions Cyclization reactions dependent on substituent bulk and electronic properties.
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride Two methoxyphenyl groups; ethylenediamine backbone Chiral catalyst in asymmetric synthesis; solid-state stability due to dihydrochloride form. Synthesized via Schiff base formation followed by reduction .

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Electron-Donating Groups (e.g., methoxy): Enhance solubility and stabilize intermediates in synthetic pathways (e.g., reductive alkylation) . Steric Hindrance: Bulky substituents (e.g., carbazole in SQ109) may limit reactivity but enhance target specificity .

Physicochemical Properties

  • Methoxy-substituted derivatives generally exhibit higher polarity and solubility in aqueous media compared to chloro- or methyl-substituted analogs .
  • Dihydrochloride salts (e.g., ) often display improved crystallinity and stability, facilitating handling and storage.

Biological Activity

  • Chloro-substituted diamines (e.g., ) show promise in antiparasitic and antimicrobial applications, likely due to halogen-driven interactions with biomolecules.
  • Methoxy-substituted analogs may act as intermediates in chiral ligand synthesis for catalysis .

Synthetic Considerations

  • Reductive alkylation and cyclization reactions are common for ethane-1,2-diamine derivatives, with yields influenced by substituent electronic/steric profiles .
  • Spectral characterization (e.g., IR absorption at 3350–3400 cm⁻¹ for NH stretching, NMR signals for methylene/methine protons) is consistent across analogs .

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